molecular formula C7H3BrClIN2 B3027504 6-Bromo-3-chloro-8-iodoimidazo[1,2-a]pyridine CAS No. 1296223-94-3

6-Bromo-3-chloro-8-iodoimidazo[1,2-a]pyridine

Cat. No.: B3027504
CAS No.: 1296223-94-3
M. Wt: 357.37
InChI Key: SRKWQVKTSFGPPU-UHFFFAOYSA-N
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Description

6-Bromo-3-chloro-8-iodoimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of bromine, chlorine, and iodine atoms attached to the imidazo[1,2-a]pyridine core. Imidazo[1,2-a]pyridines are known for their wide range of applications in medicinal chemistry and organic synthesis due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-chloro-8-iodoimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the halogenation of imidazo[1,2-a]pyridine derivatives. The process typically includes the following steps:

Industrial Production Methods

Industrial production methods for this compound involve large-scale halogenation processes under controlled conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to optimize reaction parameters and minimize waste .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-chloro-8-iodoimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) and potassium thiocyanate (KSCN) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are utilized

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives with different functional groups, which can be further utilized in organic synthesis and medicinal chemistry .

Scientific Research Applications

6-Bromo-3-chloro-8-iodoimidazo[1,2-a]pyridine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-6-chloroimidazo[1,2-a]pyridine
  • 6-Bromo-8-iodoimidazo[1,2-a]pyridine
  • 8-Bromo-3-iodoimidazo[1,2-a]pyridine

Uniqueness

6-Bromo-3-chloro-8-iodoimidazo[1,2-a]pyridine is unique due to the presence of three different halogen atoms (bromine, chlorine, and iodine) on the imidazo[1,2-a]pyridine core. This unique halogenation pattern provides distinct reactivity and properties compared to other similar compounds, making it valuable for specific applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

6-bromo-3-chloro-8-iodoimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClIN2/c8-4-1-5(10)7-11-2-6(9)12(7)3-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKWQVKTSFGPPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC=C(N2C=C1Br)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801238137
Record name Imidazo[1,2-a]pyridine, 6-bromo-3-chloro-8-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801238137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1296223-94-3
Record name Imidazo[1,2-a]pyridine, 6-bromo-3-chloro-8-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1296223-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyridine, 6-bromo-3-chloro-8-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801238137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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